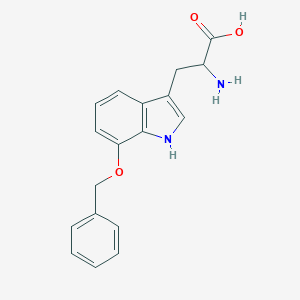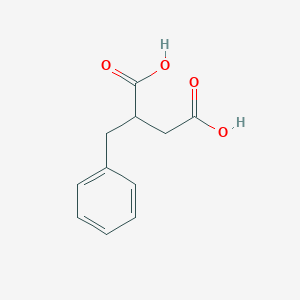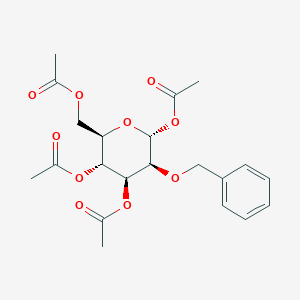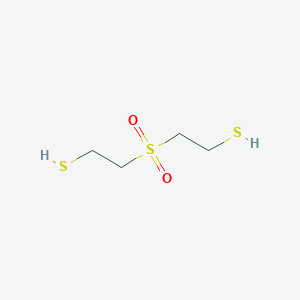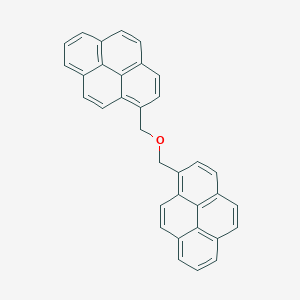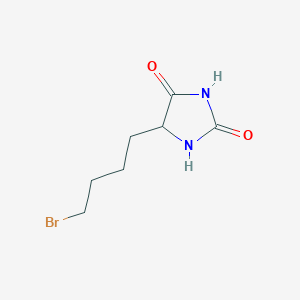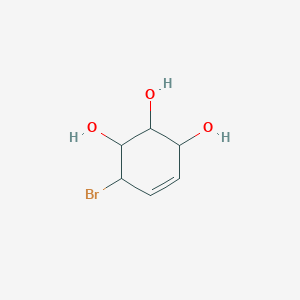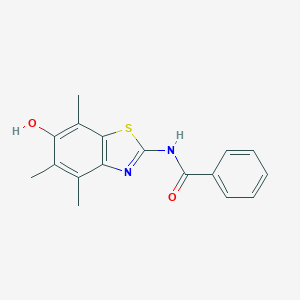
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide, also known as HMB, is a compound that has been extensively studied for its potential therapeutic applications in various fields of science. HMB is a derivative of thiazole, which is a heterocyclic organic compound containing sulfur and nitrogen atoms in its ring structure.
科学的研究の応用
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various fields of science. In medicinal chemistry, N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. In the field of materials science, N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics.
作用機序
The mechanism of action of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has also been shown to inhibit the activity of protein kinases, which are enzymes that regulate cell signaling pathways.
生化学的および生理学的効果
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in immune cells. In vivo studies have shown that N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide can reduce tumor growth in animal models of cancer, and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide is its versatility as a building block for the synthesis of novel materials and compounds. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. However, one of the limitations of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide is its low solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for research on N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide-based materials for optoelectronics and photonics. Another area of interest is the investigation of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, the development of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide derivatives with improved solubility and bioavailability could lead to new therapeutic applications in cancer and inflammation.
合成法
The synthesis of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide involves the reaction of 2-aminobenzothiazole with 2,3,3-trimethyl-2H-indol-1-ol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide as the final product. N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide can be purified by recrystallization or chromatography techniques.
特性
CAS番号 |
120164-66-1 |
|---|---|
製品名 |
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide |
分子式 |
C17H16N2O2S |
分子量 |
312.4 g/mol |
IUPAC名 |
N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H16N2O2S/c1-9-10(2)14(20)11(3)15-13(9)18-17(22-15)19-16(21)12-7-5-4-6-8-12/h4-8,20H,1-3H3,(H,18,19,21) |
InChIキー |
OUCUOBHNOBRJKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CC=CC=C3)C)O)C |
正規SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CC=CC=C3)C)O)C |
同義語 |
Benzamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



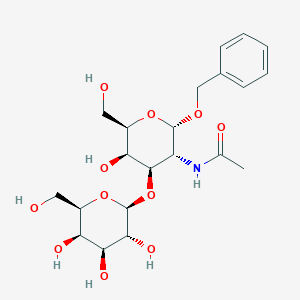
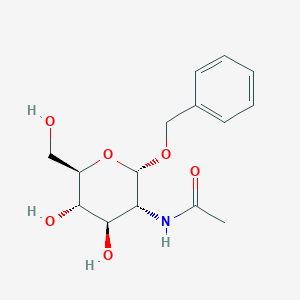
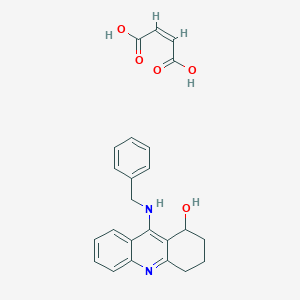
![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)
![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)
